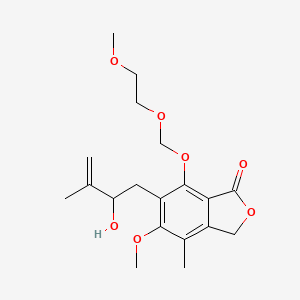![molecular formula C13H21F2NO2 B13030002 tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate involves several steps. The starting materials typically include tert-butylamine and a suitable spirocyclic precursor. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound lacks the fluorine atoms, resulting in lower chemical stability and biological activity.
tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a different ring structure, leading to different chemical and biological properties.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a similar spirocyclic structure but lacks the fluorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C13H21F2NO2 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
tert-butyl (7S,8R)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H21F2NO2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8H2,1-3H3/t9-,10+,13? |
InChI Key |
YLXFGWOMZDBGAW-HWYHXSKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C[C@H]([C@H](C2)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


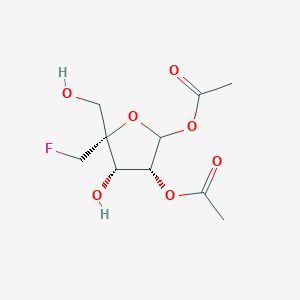
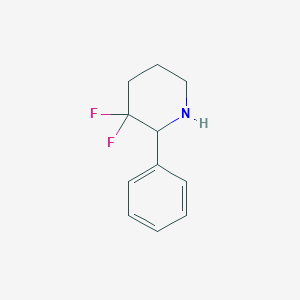
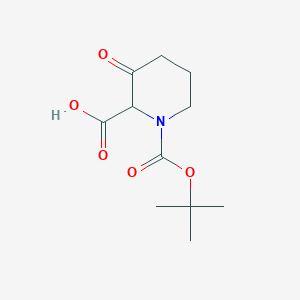
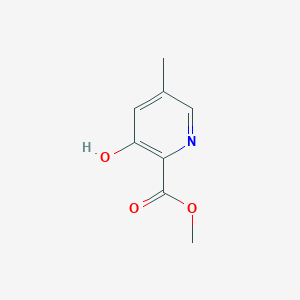
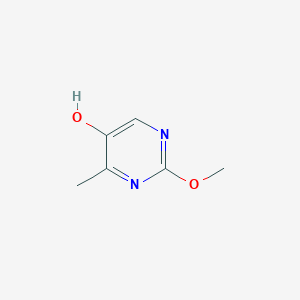
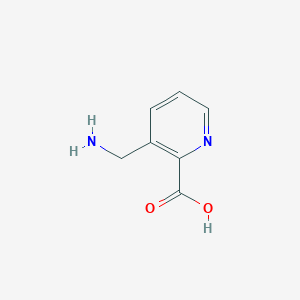
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
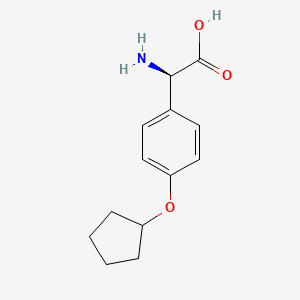
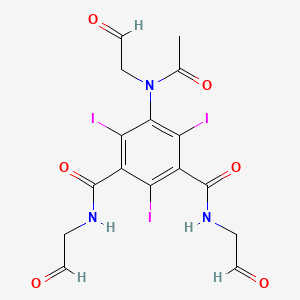
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)
